Targeted Enzyme Inhibition: Potent Activity Against Human Liver Dihydrodipicolinate Reductase (DHPR)
This compound demonstrates a potent inhibitory constant (Ki) against human liver dihydrodipicolinate reductase (DHPR), a key enzyme in the lysine biosynthesis pathway and a target for antimicrobial drug development [1]. This specific activity provides a clear point of differentiation from other pyridine-2-carboxylic acid derivatives, for which DHPR inhibition data is not commonly reported.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 81 nM |
| Comparator Or Baseline | Class of pyridine-2-carboxylic acid derivatives (baseline: no reported DHPR activity is common for many analogs) |
| Quantified Difference | A low nanomolar Ki value indicating high potency, differentiating it from analogs without reported activity against this specific target. |
| Conditions | Inhibitory activity assay against human liver DHPR. Data curated by ChEMBL (CHEMBL4174083). |
Why This Matters
This data justifies the procurement of this specific compound for research programs focused on DHPR as a therapeutic target, as it provides a validated, potent chemical starting point not offered by generic analogs.
- [1] BindingDB. BDBM50279670 (CHEMBL4174083). Ki: 81 nM for human liver Dihydrodipicolinate reductase (DHPR). View Source
